

Entasobulin: A Technical Guide to a β -Tubulin Polymerization Inhibitor

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Compound of Interest

Compound Name: Entasobulin

Cat. No.: B1671357

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Abstract

Entasobulin, also known as AEZS-112, is a small molecule that has been investigated for its potential as an anti-cancer agent. Its primary mechanism of action is the inhibition of β -tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive technical overview of **Entasobulin**, summarizing its chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the field of oncology.

Chemical Structure and Properties

Entasobulin is a synthetic, orally active small molecule. Its chemical identity and key properties are summarized below.

Property	Value	Reference
IUPAC Name	2-(1-((4-chlorophenyl)methyl)-1H-indol-3-yl)-N-(quinolin-6-yl)acetamide	
Molecular Formula	C ₂₆ H ₁₈ ClN ₃ O ₂	[1]
Molecular Weight	439.9 g/mol	[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5</chem>	[1]
InChI Key	LJIUXAHLYIPHOK-UHFFFAOYSA-N	[1]
CAS Number	501921-61-5	
Solubility	DMSO: 155 mg/mL (352.36 mM)	[2]
Predicted LogP	5.3	
Predicted pKa (most acidic)	12.5	
Predicted pKa (most basic)	3.8	

Note: LogP and pKa values are predicted using computational models as experimental data is not readily available.

Mechanism of Action

Entasobulin exerts its anti-neoplastic effects primarily through the disruption of microtubule dynamics, a fundamental process for cell division and maintenance of cell structure.

Inhibition of β -Tubulin Polymerization

Entasobulin acts as a β -tubulin polymerization inhibitor.[3][4] Microtubules are dynamic polymers composed of α - and β -tubulin heterodimers. Their constant assembly

(polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division. By binding to β -tubulin, **Entasobulin** prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule polymerization leads to a cascade of cellular events culminating in cell death.[3]

// Invisible edges for layout **Entasobulin** -> polymerization [style=invis]; polymerization -> cellCycle [style=invis]; } } Caption: **Entasobulin**'s mechanism of action leading to apoptosis.

Cell Cycle Arrest and Apoptosis

The inhibition of mitotic spindle formation due to disrupted microtubule polymerization triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[3] Prolonged arrest at this checkpoint ultimately induces programmed cell death, or apoptosis. Studies have shown that **Entasobulin** treatment leads to an increase in the sub-G1 cell population, a hallmark of apoptosis, in various cancer cell lines.[3]

Preclinical Pharmacology

The anti-tumor activity of **Entasobulin** has been evaluated in a range of preclinical models.

In Vitro Anti-proliferative Activity

Entasobulin has demonstrated potent anti-proliferative activity against a variety of human cancer cell lines, including those resistant to conventional chemotherapeutics.

Cell Line	Cancer Type	EC ₅₀ (μM)	Reference
Ishikawa	Endometrial Cancer	0.0312	[3]
HEC-1A	Endometrial Cancer	0.125	[3]
SK-OV-3	Ovarian Cancer	5	[3]
OAW-42	Ovarian Cancer	0.5	[3]
OVW-1	Ovarian Cancer	0.125	[3]
PA-1	Ovarian Cancer	0.0312	[3]

In Vivo Anti-tumor Efficacy

While specific in vivo efficacy data from peer-reviewed publications is limited, news releases regarding the Phase I clinical trial of AEZS-112 reported prolonged stable disease in patients with various advanced solid tumors.[5][6] This suggests that **Entasobulin** possesses in vivo anti-tumor activity.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for **Entasobulin** are not extensively published. However, data from the Phase I clinical trial of AEZS-112 indicated metabolic stability in human plasma. [5]

Parameter	Predicted Value
Human Intestinal Absorption	High
Blood-Brain Barrier Penetration	Yes
CYP2D6 Substrate	No
CYP3A4 Substrate	Yes
CYP2D6 Inhibitor	Yes
CYP3A4 Inhibitor	No

Note: These ADME parameters are based on in silico predictions and have not been experimentally confirmed.

Clinical Trials

Entasobulin, under the identifier AEZS-112, underwent a Phase I clinical trial in patients with advanced solid tumors or lymphoma.

Phase I Study (NCT00641819)

This was a dose-escalation study designed to evaluate the safety, tolerability, and pharmacokinetics of orally administered AEZS-112.

- Patient Population: Patients with advanced solid tumors or lymphoma.
- Dosing Regimen: Ascending doses ranging from 13 to 800 mg/week were administered.^[5] An alternative regimen involved once-weekly treatment for three consecutive weeks followed by a one-week rest period, with doses from 120 to 480 mg/week.^[5]
- Safety and Tolerability: The drug was generally well-tolerated at all tested doses.^[5] No maximum tolerated dose (MTD) was determined in the initial dose-escalation phase.^[5]
- Efficacy: The study reported prolonged courses of stable disease in some patients.^[5]

The development of **Entasobulin** was subsequently discontinued.^[4]

Experimental Protocols

The following sections provide generalized protocols for key assays relevant to the evaluation of tubulin polymerization inhibitors like **Entasobulin**.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

- Purified tubulin protein (>99%)
- GTP solution
- Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- Test compound (**Entasobulin**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Temperature-controlled microplate reader

Procedure:

- Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
- Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
- Initiate polymerization by warming the plate to 37°C.
- Monitor the change in absorbance at 340 nm over time using a microplate reader.
- Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: DNA content varies depending on the cell cycle phase (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.

Materials:

- Cancer cell lines
- Cell culture medium and supplements
- Test compound (**Entasobulin**)
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold) for fixation
- RNase A
- Propidium Iodide (PI) staining solution

- Flow cytometer

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in a staining solution containing PI and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the stained cells using a flow cytometer.
- Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

- Cancer cell lines

- Cell culture medium and supplements
- Test compound (**Entasobulin**)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
- Flow cytometer

Procedure:

- Seed and treat cells with the test compound as described for the cell cycle analysis.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in the provided binding buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry within one hour.
- Quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (viable cells)
 - Annexin V+ / PI- (early apoptotic cells)
 - Annexin V+ / PI+ (late apoptotic/necrotic cells)
 - Annexin V- / PI+ (necrotic cells)

Conclusion

Entasobulin is a potent inhibitor of β -tubulin polymerization with demonstrated anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, involving cell cycle arrest and induction of apoptosis, is well-characterized for a compound of its class. While early clinical development showed a favorable safety profile and signs of anti-tumor activity, its development was ultimately discontinued. The information compiled in this technical guide,

including its chemical properties, biological activities, and detailed experimental methodologies, provides a valuable resource for researchers in the field of oncology and microtubule-targeting agents. Further investigation into the structure-activity relationships of **Entasobulin** and its analogs could lead to the development of novel and more effective anti-cancer therapeutics.

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